15-Hpete

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

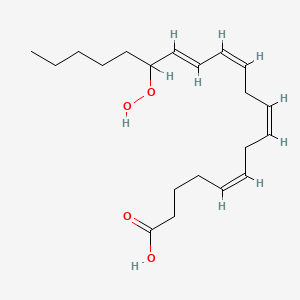

15-HPETE, also known as 15-hpaa, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

This compound is a HPETE that consists of (5Z,8Z,11Z,13E)-icosatetraenoic acid in which the hydroperoxy group is located at position 15. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-).

Análisis De Reacciones Químicas

Enzymatic Reduction to 15-HETE

15(S)-HpETE undergoes rapid reduction to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) via peroxidase activity in multiple pathways:

-

Peroxidases involved : Prostaglandin-endoperoxide synthase-1/-2, prostacyclin synthase, thromboxane synthase, and glutathione peroxidases .

-

Mechanism : The hydroperoxide (-OOH) group at carbon 15 is reduced to a hydroxyl (-OH) group.

| Enzyme Source | Reduction Product | Catalytic Efficiency |

|---|---|---|

| Prostaglandin synthases | 15(S)-HETE | High |

| Glutathione peroxidases | 15(S)-HETE | Moderate |

This reaction dominates in most cells, making 15-HETE the primary detectable metabolite .

Isomerization to Epoxy and Trihydroxy Derivatives

15-HpETE undergoes structural rearrangements via hydroperoxide isomerases:

-

Epoxy derivatives :

-

Diastereoisomers : CYP2J2 (cytochrome P450) isomerizes this compound into threo and erythro diastereoisomers of 13-hydroxy-14,15-epoxy-eicosatrienoic acid .

Oxidation to 15-Oxo-ETE

This compound is oxidized to 15-oxo-ETE via NAD+-dependent 15-hydroxyprostaglandin dehydrogenase:

-

Subsequent reactions :

Acylation into Membrane Phospholipids

This compound integrates into phospholipids, altering membrane composition and signaling:

-

Primary phospholipids : Phosphatidylinositol (PI) and phosphatidylethanolamine (PE) at the sn-2 position .

-

Modifications :

| Phospholipid Type | Modification Enzyme | Product |

|---|---|---|

| Phosphatidylinositol | Phospholipase C | This compound-diglyceride |

| Phosphatidylethanolamine | 15-hydroxyprostaglandin dehydrogenase | 15-oxo-ETE-PE |

Non-Enzymatic Decomposition to Toxic Electrophiles

Under oxidative stress, this compound decomposes non-enzymatically:

-

Products : 4-hydroxy-2(E)-nonenal (4-HNE) and 4-oxo-2(E)-nonenal .

-

Pathological impact : These reactive aldehydes form adducts with proteins and DNA, contributing to cellular damage .

Role in Ferroptosis via Mitochondrial Dysfunction

Recent studies identify this compound as a direct inducer of ferroptosis in cardiomyocytes during ischemia-reperfusion (I/R) injury:

-

Mechanism :

| Parameter | I/R Injury Model | Alox15 Overexpression | This compound Treatment |

|---|---|---|---|

| This compound levels | 14-fold increase | 2.5-fold increase | Exogenous addition |

| ETC gene expression | Downregulated 60-70% | Downregulated 50-60% | Downregulated 40-50% |

| Lipid peroxidation | Increased 3-fold | Increased 2.5-fold | Increased 2-fold |

-

Rescue by inhibitors : Ferrostatin-1 (Fer-1) reverses this compound-induced lipid peroxidation and cell death .

Racemic Formation via Cytochrome P450 and Autoxidation

Propiedades

Número CAS |

67675-14-3 |

|---|---|

Fórmula molecular |

C20H32O4 |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+ |

Clave InChI |

BFWYTORDSFIVKP-USWFWKISSA-N |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

SMILES isomérico |

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |

SMILES canónico |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

Key on ui other cas no. |

69371-38-6 67675-14-3 |

Sinónimos |

14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.